molecular formula C11H18N2 B3207513 N*1*-Methyl-N*1*-(4-methyl-benzyl)-ethane-1,2-diamine CAS No. 1042782-29-5

N*1*-Methyl-N*1*-(4-methyl-benzyl)-ethane-1,2-diamine

Cat. No.: B3207513
CAS No.: 1042782-29-5
M. Wt: 178.27 g/mol
InChI Key: UYCVTWKODFPTBW-UHFFFAOYSA-N
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Description

N1-Methyl-N1-(4-methyl-benzyl)-ethane-1,2-diamine is an organic compound that belongs to the class of ethane-1,2-diamines These compounds are characterized by the presence of two amine groups attached to an ethane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Methyl-N1-(4-methyl-benzyl)-ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with appropriate alkylating agents. One possible synthetic route could be:

    Step 1: Alkylation of ethane-1,2-diamine with methyl iodide to introduce the N-methyl group.

    Step 2: Further alkylation with 4-methyl-benzyl chloride to introduce the N-(4-methyl-benzyl) group.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N1-Methyl-N1-(4-methyl-benzyl)-ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: Reduction reactions can further modify the amine groups.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while substitution could introduce various functional groups onto the benzyl ring.

Scientific Research Applications

N1-Methyl-N1-(4-methyl-benzyl)-ethane-1,2-diamine may have applications in various fields:

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use in the study of enzyme interactions or as a ligand in coordination chemistry.

    Medicine: Possible applications in drug development, particularly in designing compounds with specific biological activities.

    Industry: Use in the production of polymers or as a stabilizer in certain formulations.

Mechanism of Action

The mechanism of action for N1-Methyl-N1-(4-methyl-benzyl)-ethane-1,2-diamine would depend on its specific application. In biological systems, it might interact with enzymes or receptors, influencing various biochemical pathways. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N1-Methyl-ethane-1,2-diamine
  • N1-(4-methyl-benzyl)-ethane-1,2-diamine
  • N1-Ethyl-N1-(4-methyl-benzyl)-ethane-1,2-diamine

Uniqueness

N1-Methyl-N1

Properties

IUPAC Name

N'-methyl-N'-[(4-methylphenyl)methyl]ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2/c1-10-3-5-11(6-4-10)9-13(2)8-7-12/h3-6H,7-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYCVTWKODFPTBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN(C)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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